molecular formula C28H26N2O5 B14081502 1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14081502
M. Wt: 470.5 g/mol
InChI Key: IKKAPHCVNBXJIM-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,4-Diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and ring structures. Similar compounds include:

    Pyrrole derivatives: Known for their biological activity and use in pharmaceuticals.

    Chromene derivatives: Often used in the development of materials with optical properties.

    Pyridine derivatives: Commonly found in drugs and agrochemicals.

This compound’s distinct structure provides it with unique properties that make it valuable in various research and industrial applications.

Properties

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H26N2O5/c1-4-33-22-11-9-19(14-23(22)34-5-2)25-24-26(31)20-13-17(3)8-10-21(20)35-27(24)28(32)30(25)16-18-7-6-12-29-15-18/h6-15,25H,4-5,16H2,1-3H3

InChI Key

IKKAPHCVNBXJIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C=C5)C)OCC

Origin of Product

United States

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